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Introduction

BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a
G protein-coupled receptor critically involved in the migration of monocytes and macrophages
to sites of inflammation.[1] The primary ligand for CCR2 is monocyte chemoattractant protein-1
(MCP-1), also known as CCL2.[2] The CCL2-CCR2 signaling axis is implicated in a variety of
inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1]
BMS-741672 has demonstrated high affinity for CCR2 and functional antagonism of monocyte
chemotaxis, and it has been evaluated in clinical trials.[3][4] This technical guide provides an
in-depth overview of the physical and chemical properties, synthesis, and key experimental
protocols for the laboratory use of BMS-741672.

Physical and Chemical Properties

A summary of the key physical and chemical properties of BMS-741672 is provided in Table 1.
This data is essential for the accurate preparation of stock solutions, experimental design, and
data interpretation.
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Property Value Reference

N-((1R,2R,4S)-2-
(acetylamino)-4-
isopropyl(methyl)amino)meth
IUPAC Name ((tsopropyl( Y ) N/A
yl)cyclohexyl)-4-((6-
(trifluoromethyl)quinazolin-4-

yl)amino)benzamide

Molecular Formula C25H33F3N602 [3]
Molecular Weight 506.56 g/mol [3]
CAS Number 1004757-96-3 [3]
Appearance Crystalline solid [2]

9.5 (tertiary amine), 4.5
pKa : : [4]
(quinazoline)

Soluble in DMSO and ethanol.

Solubility Quantitative data not publicly N/A
available.
Melting Point Not publicly available. N/A

Biological Activity

BMS-741672 is a highly selective CCR2 antagonist. Its biological activity is typically
characterized by its binding affinity to the CCR2 receptor and its functional inhibition of CCL2-
induced cell migration. Key activity parameters are summarized in Table 2.
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Parameter Value Species Assay Reference
Radioligand
CCR2IC50 1.1nM Human o [3]
Binding
Radioligand
CCR51C50 780 nM Human o [3]
Binding
Monocyte In vitro
) 0.67 nM Human ) [3]
Chemotaxis IC50 chemotaxis
In vivo
Oral o
) o 51% Rat pharmacokinetic [3]
Bioavailability
s
In vivo
Half-life (t1/2) 5.1 h (IV) Rat pharmacokinetic [3]
S
In vivo
Oral Cynomolgus o
) o 46% pharmacokinetic [3]
Bioavailability Monkey
s
In vivo
) Cynomolgus o
Half-life (t1/2) 3.2h (IV) pharmacokinetic [3]
Monkey

S

Mechanism of Action and Signaling Pathway

BMS-741672 exerts its pharmacological effects by competitively binding to CCR2, thereby

preventing the binding of its cognate ligand CCL2 and subsequent receptor activation. The

binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a cascade of intracellular

signaling events that are crucial for monocyte and macrophage chemotaxis, survival, and

proliferation.[5][6] Key downstream signaling pathways inhibited by BMS-741672 include the

Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)

pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT)

pathway.[5][6][7]
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Figure 1. Simplified CCR2 signaling pathway and the inhibitory action of BMS-741672.

Synthesis Overview

The synthesis of BMS-741672 is a multi-step process. A concise bulk synthesis has been
reported which involves the construction of a chiral all-cis 1,2,4-triaminocyclohexane (TACH)
core.[7] This is achieved through consecutive stereocontrolled heterogeneous hydrogenations.
A key step is a Curtius reaction to introduce a C-N bond. The final steps involve deprotection,
N-acetylation, and an uncatalyzed SNAr coupling with a 4-chloroquinazoline intermediate.[7] A
12-step synthesis has been utilized to produce kilogram quantities of the compound.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of
BMS-741672.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of BMS-741672 for the CCR2 receptor
by measuring the displacement of a radiolabeled ligand.

Materials:

o Cells: A cell line endogenously or recombinantly expressing human CCR2, such as the
murine monocyte cell line WEHI-274.1 or human peripheral blood mononuclear cells
(PBMCs).[1]
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» Radioligand: 125I-labeled human CCL2 (hCCL2).
e Test Compound: BMS-741672.

o Assay Buffer: RPMI 1640 with 1% BSA.

» Wash Buffer: Cold PBS.

« Filtration Plate: 96-well filter plate.

 Scintillation Counter.

Methodology:

o Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest and
resuspend the cells in assay buffer to a concentration of 1 x 1076 cells/mL.

o Assay Setup: In a 96-well plate, add the following in triplicate:

[e]

25 pL of assay buffer (for total binding) or 1 uM unlabeled CCL2 (for non-specific binding).

o

25 pL of serially diluted BMS-741672.

[¢]

50 uL of 125I-hCCL2 at a final concentration of ~50 pM.

[¢]

100 pL of the cell suspension.
 Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

 Filtration: Transfer the contents of the wells to a 96-well filter plate and wash with cold wash
buffer to separate bound from free radioligand.

o Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation
counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Determine the IC50 value of BMS-741672 by plotting the percentage of specific
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binding against the log concentration of the compound and fitting the data to a sigmoidal
dose-response curve.

Prepare CCR2-expressing
cell suspension

Set up 96-well plate:
- Total & Non-specific binding controls
- Serial dilutions of BMS-741672

Add 125|-hCCL2

Add cell suspension
to each well

Incubate at RT
for 2 hours

Filter and wash to separate
bound and free radioligand

Measure radioactivity
with scintillation counter

Analyze data and
calculate IC50
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Figure 2. Experimental workflow for the CCR2 radioligand binding assay.

In Vitro Monocyte Chemotaxis Assay

This protocol measures the ability of BMS-741672 to inhibit the migration of monocytic cells
towards a CCL2 gradient.

Materials:

e Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear
cells (PBMCs).[8]

e Chemoattractant: Recombinant human CCL2 (hCCL2).
e Test Compound: BMS-741672.
e Assay Medium: RPMI 1640 with 0.5% BSA.

o Assay Plate: 24-well or 96-well plate with cell migration inserts (e.g., Transwell®) with a 5 um
pore size.[9]

o Detection Reagent: Calcein-AM or a similar fluorescent dye to label the cells.[9]
e Fluorescence Plate Reader.
Methodology:

o Cell Preparation: Culture THP-1 cells as per standard protocols.[8] On the day of the assay,
harvest the cells and resuspend them in serum-free assay medium at a concentration of 1 x
1076 cells/mL.

o Cell Labeling: Incubate the cells with Calcein-AM (typically 1-5 puM) for 30 minutes at 37°C.
Wash the cells to remove excess dye and resuspend in assay medium.

o Assay Setup:
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o Add assay medium containing hCCL2 (e.g., 10 ng/mL) to the lower chamber of the
migration plate.

o In the upper chamber (the insert), add the Calcein-AM labeled cell suspension.

o Add serial dilutions of BMS-741672 to the upper chamber with the cells. Include
appropriate vehicle controls.

 Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell
migration.

o Detection:
o After incubation, carefully remove the inserts.

o Measure the fluorescence of the cells that have migrated to the lower chamber using a
fluorescence plate reader.

o Data Analysis: Quantify the number of migrated cells based on the fluorescence intensity.
Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-741672
and determine the IC50 value.
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Figure 3. Experimental workflow for the in vitro monocyte chemotaxis assay.

Conclusion

BMS-741672 is a valuable research tool for investigating the role of the CCL2-CCR2 signaling
axis in health and disease. This guide provides essential information on its physical and
chemical properties, biological activity, and detailed protocols for its characterization in a
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laboratory setting. Adherence to these methodologies will facilitate reproducible and accurate
experimental outcomes, contributing to a deeper understanding of CCR2 biology and the
therapeutic potential of its antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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